Acid Yellow 4R

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acid Yellow 4R is a brilliant yellow-brown uniform powder that is soluble in water . It is used in the dyeing process for materials like wool, silk, nylon, and polyvinyl alcohol .

Synthesis Analysis

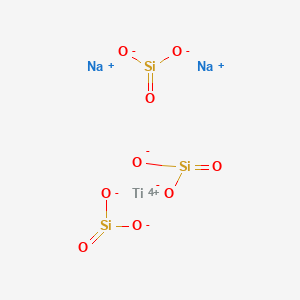

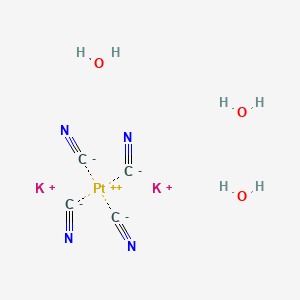

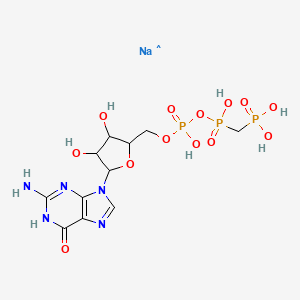

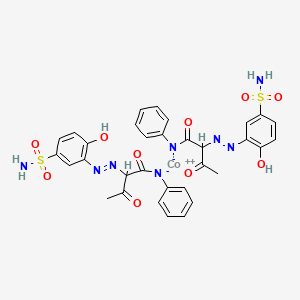

The synthesis of Acid Yellow 4R involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and coupling with 3-Oxo-N-phenylbutanamide, followed by the formation of a 2-1 cobalt complex .Molecular Structure Analysis

The molecular formula of Acid Yellow 4R is C32H29CoN8O10S2 . It is an anisotropic crystalline dye that exhibits the property of birefringence .Physical And Chemical Properties Analysis

Acid Yellow 4R is an orange powder with a strength of 250%. It has a moisture content of less than 5% and an insolubility of less than 1%. The fineness, as determined by a 100 Mesh Sieve Residue, is less than 6% . Its molecular weight is 808.68, and it has a boiling point of 629.9°C at 760 mmHg .Applications De Recherche Scientifique

Analytical Chemistry Applications

Acid Yellow 4R, along with other synthetic dyes like Ponceau 4R, Sunset Yellow, and Tartrazine, has been the subject of analytical chemistry studies aiming at developing methods for their detection and quantification due to concerns over their toxicity and potential carcinogenicity. A study by Sayar and Özdemir (1998) developed a first-derivative spectrophotometric method for the quantitative determination of these dyes in confectionery products, showcasing the method's accuracy and recovery rates for each dye Sayar & Özdemir, 1998.

Environmental Science Applications

In environmental science, the focus has been on the removal of Acid Yellow 4R from aqueous solutions, highlighting concerns about water pollution. Daneshvar et al. (2007) investigated the electrocoagulation process for decolorizing C.I. Acid Yellow 23 solutions, optimizing operational parameters and significantly reducing specific electrical energy consumption Daneshvar et al., 2007. Another study by Gao et al. (2010) explored the use of non-living aerobic granular sludge for the biosorption of Acid Yellow 17 from aqueous solutions, demonstrating the process's dependence on pH and its effectiveness in dye removal Gao et al., 2010.

Materials Science Applications

Research in materials science has leveraged Acid Yellow 4R for studying the photodegradation of dyes using ZnO as a catalyst. Behnajady et al. (2006) explored the kinetics of Acid Yellow 23 degradation under various conditions, proposing a rate equation for the degradation based on the Langmuir-Hinshelwood model Behnajady et al., 2006.

Safety And Hazards

Propriétés

IUPAC Name |

cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCTYTBNPHIM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30CoN8O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.